Product packaging for 1-(Dimethoxymethyl)piperidine(Cat. No.:CAS No. 5211-86-9)

1-(Dimethoxymethyl)piperidine

Cat. No.: B8812478
CAS No.: 5211-86-9
M. Wt: 159.23 g/mol
InChI Key: OCTONFMPMUVGAC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

From a structural standpoint, 1-(Dimethoxymethyl)piperidine belongs to the class of saturated heterocyclic compounds. Specifically, it is an N-substituted derivative of piperidine (B6355638). The core of the molecule is the piperidine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom, with all atoms being sp³-hybridized. wikipedia.org This saturated nature distinguishes it from its aromatic counterpart, pyridine.

The systematic IUPAC name for the compound is This compound . This nomenclature is derived as follows:

Piperidine : Specifies the saturated six-membered nitrogen-containing ring.

1- : Indicates that the substituent is attached to the nitrogen atom, which is assigned the first position in the ring.

(dimethoxymethyl) : Describes the substituent group, which consists of a methyl group (meth-) attached to two oxygen atoms (dimethoxy-) which are themselves attached to a single carbon (a methyl group, -CH-). This group, -CH(OCH₃)₂, is also known as a dimethyl acetal (B89532) of formaldehyde (B43269).

An alternative synonym for the compound is N-formylpentamethyleneimine dimethyl acetal. lookchem.com It is a distinct chemical entity from its isomer, 4-(dimethoxymethyl)piperidine, where the functional group is attached to a carbon atom of the ring instead of the nitrogen. bldpharm.com

Table 1: Chemical Properties of this compound This is an interactive table. You can sort and filter the data.

Property Value
CAS Number 5211-86-9 chemicalbook.com
Molecular Formula C₈H₁₇NO₂ chemicalbook.com
Molecular Weight 159.23 g/mol chemicalbook.com

| Class | Heterocyclic Amine, Amide Acetal |

Significance as a Privileged Chemical Scaffold in Organic Synthesis

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, and as such, they appear frequently in the structures of natural products and pharmaceutical drugs. researchgate.netresearchgate.net The utility of this compound is directly linked to the prevalence of this core structure.

In synthetic organic chemistry, this compound functions as a valuable building block and reagent. lookchem.com Its primary significance lies in its role as a formylating agent and a source of a protected formyl group . The dimethoxymethyl group is a dimethyl acetal, a stable functional group that can release a highly reactive aldehyde (formyl group) under acidic conditions. This reactivity is analogous to that of the widely used reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA). sigmaaldrich.comchemicalbook.com

The compound is employed in the synthesis of more complex molecules, particularly other heterocyclic systems. google.com For instance, it can react with nucleophiles to introduce a formylpiperidine moiety, which can then undergo further cyclization reactions. This strategy is a key step in building fused-ring systems or other elaborate molecular structures. Its application as a precursor is crucial in developing new drug candidates and functional materials. lookchem.com For example, related motifs are used in the multi-step synthesis of complex structures like spiro-piperidine-bacteriochlorins, where a 1-(1,1-dimethoxymethyl) group is generated as a key intermediate.

Table 2: Applications of Amide Acetals in Organic Synthesis This is an interactive table. You can sort and filter the data.

Reagent Type Role Example Reaction Product Type
Amide Acetal (e.g., this compound) Formylating Agent Reaction with active methylene (B1212753) compounds Enamines
Amide Acetal (e.g., this compound) Heterocycle Synthesis Reaction with bifunctional nucleophiles Substituted Heterocycles google.com
Amide Acetal (e.g., N,N-Dimethylformamide dimethyl acetal) Methylating Agent Reaction with carboxylic acids Methyl Esters sigmaaldrich.com

Historical Context of its Emergence and Academic Interest

To understand the emergence of this compound, one must consider the broader history of piperidine chemistry and the development of synthetic reagents. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper. wikipedia.org For decades, research into piperidine and its derivatives focused on alkaloids and natural products.

The rise of modern synthetic organic chemistry in the 20th century created a demand for new reagents with specific functionalities. The academic interest in compounds like this compound grew with the development of amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which were recognized as highly versatile reagents. sigmaaldrich.comgoogle.com These compounds provided mild and efficient ways to perform formylation, methylation, and condensation reactions, which are fundamental transformations in organic synthesis. chemicalbook.com

While a singular discovery event for this compound is not prominently documented, its appearance in chemical catalogs and research literature is a result of the ongoing quest for novel building blocks for drug discovery and materials science. chemicalbook.com The synthesis and application of functionalized piperidines became a significant area of research as chemists sought to create libraries of compounds based on this privileged scaffold for biological screening. researchgate.netresearchgate.net The development of such specialized reagents is a testament to the maturation of synthetic chemistry, where molecules are designed not just as targets but as tools to build other, more complex structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B8812478 1-(Dimethoxymethyl)piperidine CAS No. 5211-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5211-86-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(dimethoxymethyl)piperidine

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3

InChI Key

OCTONFMPMUVGAC-UHFFFAOYSA-N

Canonical SMILES

COC(N1CCCCC1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Dimethoxymethyl Piperidine

Direct N-Functionalization Strategies

Direct functionalization of the piperidine (B6355638) nitrogen is a straightforward approach to introduce the dimethoxymethyl group. This can be accomplished through acetalization reactions or by using formaldehyde (B43269) equivalents in the presence of methanol (B129727).

Acetalization of Piperidine Derivatives

The direct acetalization of piperidine is a common and effective method for the synthesis of 1-(dimethoxymethyl)piperidine. This typically involves the reaction of piperidine with an orthoformate, such as trimethyl orthoformate (TMOF), often under acidic conditions. The acid catalyst activates the orthoformate, making it susceptible to nucleophilic attack by the piperidine nitrogen.

The reaction can also be viewed as the formation of N-formylpiperidine dimethyl acetal (B89532). While specific conditions for the direct synthesis from piperidine are not always detailed, analogous reactions for the formation of acetals from aldehydes and alcohols are well-established and can be adapted. acs.orgorganic-chemistry.org For instance, the use of a catalytic amount of a Brønsted or Lewis acid is typical to drive the reaction to completion. acs.orgorganic-chemistry.org To shift the equilibrium towards the product, a dehydrating agent or removal of the alcohol byproduct is often employed. organic-chemistry.org

Reactant 1Reactant 2CatalystConditionsProductRef.
PiperidineTrimethyl OrthoformateAcid Catalyst (e.g., p-TsOH)Anhydrous conditions, heatThis compound rsc.org
Aldehyde/KetoneAlcoholTrace HClAmbient temperatureAcetal/Ketal acs.org
Carbonyl CompoundTrialkyl OrthoformateTetrabutylammonium tribromideAlcohol solventAcetal/Ketal organic-chemistry.org

This table presents generalized conditions for acetalization reactions that are applicable to the synthesis of this compound.

Routes Involving Formaldehyde Equivalents and Alcohol Reagents

An alternative to using orthoformates is the reaction of piperidine with a formaldehyde equivalent and methanol. Formaldehyde itself, or its polymer paraformaldehyde, can be used. In this approach, piperidine first reacts with formaldehyde to form an intermediate alkylaminomethanol (piperidylmethanol). oregonstate.edu This intermediate can then be further reacted with methanol under acidic conditions to form the desired N,O-acetal. The reaction of secondary amines with formaldehyde is a well-known process in the formation of Mannich bases and related structures. oregonstate.eduresearchgate.net

Copper-catalyzed systems have also been employed for the N-formylation of amines using methanol as a C1 source, which could be a related approach. researchgate.net

Conversion from Related Cyclic Amine Precursors

Modifying existing piperidine structures is another key strategy for the synthesis of this compound. This includes the transformation of N-methyl piperidine and the formation of the piperidine ring itself with the desired N-acetal functionality already incorporated.

Transformation of N-Methyl Piperidine Motifs (e.g., using SeO2 and trimethyl orthoformate under acid catalysis)

A notable method for the conversion of an N-methyl group on a piperidine ring to a dimethoxymethyl group involves a two-step process. mdma.chresearchgate.net First, the N-methyl group is oxidized using selenium dioxide (SeO2). mdma.chresearchgate.net The Riley oxidation, which typically refers to the SeO2-mediated oxidation of methylene (B1212753) groups adjacent to carbonyls, can also be applied to the allylic oxidation of olefins and the oxidation of secondary amines to nitrones. orgsyn.orgwikipedia.org In the context of N-methyl amines, SeO2 can facilitate oxidation to an intermediate that can then be converted to the N-acetal.

Following the oxidation, treatment with trimethyl orthoformate under acidic catalysis yields the 1-(1,1-dimethoxymethyl) motif. mdma.chresearchgate.net This method has been successfully applied in the synthesis of complex molecules like spiro-piperidine-bacteriochlorins. mdma.chresearchgate.net

Starting MaterialReagent 1Reagent 2ProductRef.
Spiro-piperidine-1-methyldihydrodipyrrinSeO2Trimethyl orthoformate (acid catalysis)Spiro-piperidine-1-(1,1-dimethoxymethyl)dihydrodipyrrin mdma.chresearchgate.net

This table illustrates a specific application of the conversion of an N-methyl group to an N-(dimethoxymethyl) group.

Ring-Closing Reactions to Form the Piperidine Core with N-Acetal Functionality

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including piperidines. clockss.orgpsu.eduresearchgate.net This strategy can be adapted to construct the piperidine ring while simultaneously setting the stage for or directly incorporating the N-acetal functionality.

In this approach, a diene precursor containing the nitrogen atom and the elements of the dimethoxymethyl group is synthesized. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs catalyst, induces the ring-closing metathesis to form the unsaturated piperidine ring (a tetrahydropyridine). clockss.org The N-substituent can be an N-alkoxycarbonyl or a similar group that can be converted to the desired N-acetal post-cyclization. For instance, a linear N,O-acetal containing two terminal double bonds can undergo RCM to form a cyclic N,O-acetal. psu.edu

Precursor TypeCatalystProductRef.
Dialkenyl amine/amide/carbamate (B1207046)Ruthenium-based catalyst (e.g., Grubbs catalyst)Tetrahydropyridine derivative clockss.org
Allylic N,O-acetal dieneRuthenium-based catalystUnsaturated cyclic N,O-acetal psu.edu

This table provides a general overview of the RCM approach to piperidine derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and related N-acetals. Both Lewis acids and transition metal catalysts have been employed to facilitate key bond-forming steps.

Lewis acids are frequently used to catalyze the formation of N,O-acetals and their subsequent reactions. ntu.edu.sgkcl.ac.uk They can activate orthoformates or other electrophiles towards nucleophilic attack by the amine. Furthermore, Lewis acids can mediate the alkylation of N,O-acetals, highlighting their importance in the chemistry of these functional groups. ntu.edu.sg

Transition metal catalysis, particularly with palladium and rhodium, is instrumental in ring-closing reactions as discussed previously. clockss.orgpsu.edu More recently, photoredox catalysis has been reported as a metal-free method for accessing N,O-acetals from enamides, showcasing an emerging catalytic strategy in this field. nih.gov Copper-catalyzed hydroaminomethylation of alkenes with N,O-acetals of formaldehyde also represents an advanced catalytic method for forming related chiral amine structures.

Catalyst TypeApplicationExampleRef.
Lewis Acid (e.g., Yb(OTf)3)Aza-Michael AdditionSynthesis of piperidine derivatives kcl.ac.uk
Lewis AcidAlkylation of N,O-acetalsSynthesis of substituted piperidines ntu.edu.sg
Ruthenium Catalyst (Grubbs)Ring-Closing MetathesisSynthesis of tetrahydropyridines clockss.org
Perylene Bisimide (Photocatalyst)N,O-Acetal Formation from EnamidesMetal-free synthesis of N,O-acetals nih.gov

This table summarizes various catalytic approaches relevant to the synthesis of this compound.

Acid-Catalyzed Synthetic Pathways

Acid-catalyzed reactions represent the most conventional and direct routes for the synthesis of this compound. These methods typically involve the formation of the dimethyl acetal from a suitable precursor, such as N-formylpiperidine, or the direct reaction of piperidine with a formylating agent that also provides the methoxy (B1213986) groups.

A primary pathway involves the reaction of piperidine with N,N-dimethylformamide dimethyl acetal (DMFDMA). In this reaction, DMFDMA acts as both the source of the formyl group and the methoxy groups for the acetal. This condensation is often used in the Leimgruber-Batcho indole (B1671886) synthesis to form enamines from active methyl groups, highlighting the reactivity of DMFDMA. clockss.org The synthesis of this compound using this reagent proceeds efficiently, often by heating the reactants together. clockss.org

Another well-established method is the acid-catalyzed acetalization of N-formylpiperidine. The precursor, N-formylpiperidine, can be synthesized by reacting piperidine with formic acid or its esters, such as methyl formate. chemicalbook.comgoogle.com A Chinese patent describes a method where piperidine is reacted with an organic acid ester (HCOOR) at temperatures between 60 and 200°C to yield N-formylpiperidine. google.com Once N-formylpiperidine is obtained, it can be converted to the target dimethyl acetal. This is typically achieved by reacting it with trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), which drives the formation of the acetal by dehydrative condensation. rsc.org

MethodReactantsCatalyst/Reagent(s)General Conditions
Direct Formylation/AcetalationPiperidine, N,N-Dimethylformamide dimethyl acetalNone (reagent driven)Heating reactants, often in a solvent like DMF
Acetalization of AmideN-Formylpiperidine, Trimethyl orthoformateAcid catalyst (e.g., p-toluenesulfonic acid)Anhydrous conditions, often with heating
Precursor SynthesisPiperidine, Methyl formateNone (direct reaction)Heating at 60-200°C, removal of alcohol byproduct

Novel Transition Metal-Mediated Syntheses

While acid-catalyzed methods are common, recent advances in organometallic chemistry offer novel and powerful strategies for the synthesis of highly functionalized piperidines. Although direct, one-step syntheses of this compound using these methods are not yet widely reported, they provide advanced routes to the core piperidine structure, which could be integrated into a multi-step synthesis of the target compound.

Rhodium-Catalyzed Hydroaminomethylation: Hydroaminomethylation is an atom-economical tandem reaction that converts alkenes, syngas (CO/H₂), and an amine into a more complex amine product in a single step. rsc.org Rhodium complexes, particularly those modified with phosphine (B1218219) ligands, have proven to be highly effective catalysts for this transformation. rsc.orgacs.org The reaction proceeds via an initial hydroformylation of the alkene to form an aldehyde, which then undergoes condensation with the amine to form an enamine or iminium ion, followed by hydrogenation to the final amine product. mpg.de DFT calculations for the hydroaminomethylation of styrene (B11656) with piperidine using a rhodium-diphosphine catalyst support this mechanistic sequence. mpg.de This methodology could be hypothetically applied to synthesize precursors to this compound by using specifically designed unsaturated substrates.

Palladium-Catalyzed Cyclizations: Palladium catalysis has revolutionized the formation of C-N and C-C bonds, enabling the construction of N-heterocycles through various cyclization strategies. nih.gov For instance, photoinduced palladium-catalyzed cascade reactions have been developed for the synthesis of chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com These reactions proceed through a sequence of amidyl radical generation, hydrogen atom transfer (HAT), and intramolecular cyclization. thieme-connect.com Other methods include Pd-catalyzed [4+2] cycloadditions and the directed C(sp³)–H arylation of piperidine derivatives to install functionality at specific positions. rsc.orgacs.org These advanced cyclization and functionalization reactions could be envisioned as key steps in novel synthetic routes, where a precursor containing the N-(dimethoxymethyl) moiety is cyclized to form the piperidine ring, offering access to unique substitution patterns that are difficult to achieve through classical methods.

Method / Reaction TypeMetal Catalyst (Example)General TransformationPotential Application for this compound Synthesis
HydroaminomethylationRhodium complexes (e.g., with phosphine ligands)Alkene + Amine + CO/H₂ → Homologated AmineTandem reaction to build the piperidine skeleton from an unsaturated precursor with an amine that carries the dimethoxymethyl group. rsc.orgmpg.de
Photoinduced Cascade ReactionPalladium complexesAmino acid derivative + 1,3-Diene → Chiral PiperidineCyclization of a precursor containing the N-(dimethoxymethyl) group to form the piperidine ring under mild, photoinduced conditions. thieme-connect.com
C-H ArylationPalladium complexesPiperidine derivative + Aryl halide → Aryl-substituted piperidineFunctionalization of a pre-formed this compound ring at a specific C-H bond. acs.org
[4+2] CycloadditionPalladium complexesAmido-tethered allylic carbonate + Oxazolone → Piperidine-2,6-dione derivativeConstruction of a piperidone ring which can be a precursor to the piperidine core. rsc.org

Reactivity and Mechanistic Investigations of the N Dimethoxymethyl Moiety

Transformations Involving the Acetal (B89532) Group

The N,O-acetal functionality is a key structural feature of 1-(dimethoxymethyl)piperidine, rendering it a versatile synthetic building block. nsf.gov This group is susceptible to a variety of transformations, including nucleophilic and electrophilic reactions, cleavage, and derivatization.

Nucleophilic and Electrophilic Reactivity at the Dimethoxymethyl Carbon

The carbon atom of the dimethoxymethyl group in N,O-acetals like this compound is electrophilic. This is due to the presence of two electronegative oxygen atoms, which draw electron density away from the carbon, giving it a partial positive charge. evitachem.com This electrophilicity allows it to be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. evitachem.com

Acid catalysis can enhance the electrophilicity of the dimethoxymethyl carbon. pressbooks.publibretexts.org Protonation of one of the methoxy (B1213986) groups creates a good leaving group (methanol), leading to the formation of a resonance-stabilized oxonium ion. pressbooks.publibretexts.org This intermediate is highly electrophilic and readily reacts with nucleophiles.

Cleavage and Derivatization Reactions of the Acetal Functionality

The acetal group in this compound can be cleaved under acidic conditions. tcichemicals.com This hydrolysis reaction regenerates the corresponding aldehyde and alcohol, and is essentially the reverse of acetal formation. libretexts.orgmasterorganicchemistry.com The reaction is typically driven to completion by using a large excess of water. pressbooks.pub

The acetal functionality can also be derivatized to introduce other functional groups. For example, N,N-dimethylformamide dialkyl acetals, which are structurally related to this compound, are used as derivatizing agents in gas chromatography. sigmaaldrich.com They can react with compounds like amino acids to form more volatile derivatives suitable for analysis. tcichemicals.com Additionally, the methoxy groups can potentially be reduced to yield the corresponding alcohol. smolecule.com

C-C Bond Formation Reactions (e.g., cross-coupling of C-OMe bond adjacent to nitrogen in dialkoxy-N,N-dialkylmethanamines)

The C-OMe bond adjacent to the nitrogen atom in dialkoxy-N,N-dialkylmethanamines can participate in cross-coupling reactions to form new carbon-carbon bonds. molaid.com For instance, these compounds have been shown to react with terminal alkynes in the presence of a suitable catalyst. molaid.com This type of reactivity highlights the potential of N,O-acetals as precursors for more complex molecular architectures. While specific examples for this compound are not prevalent in the searched literature, the reactivity of analogous systems suggests its potential utility in such transformations.

Reactivity of the Piperidine (B6355638) Nitrogen in N-(Dimethoxymethyl)piperidine

The nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center. smolecule.comwikipedia.org It can readily participate in reactions such as alkylation, where it attacks an alkyl halide. smolecule.com The nitrogen can also act as a base, forming salts with acids. smolecule.com

The presence of the dimethoxymethyl group can influence the reactivity of the piperidine nitrogen. Substituents on the nitrogen atom of a piperidine ring can affect the ring's conformation and the nitrogen's nucleophilicity. rsc.org While the specific electronic and steric effects of the dimethoxymethyl group on the piperidine nitrogen's reactivity require detailed study, it is a crucial factor to consider in its chemical transformations. For example, N-substituted piperidines can undergo various reactions like aza-Michael additions and alkylations to introduce further functionalization. researchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are powerful tools for understanding the mechanisms of reactions involving N,O-acetals. These studies can provide detailed insights into reaction pathways, transition states, and the factors that control reactivity and selectivity. nih.govresearchgate.netrsc.org

Mechanistic Pathways (e.g., imine electrophile formation from N,O-acetals)

N,O-acetals are known to be useful precursors for the formation of imine electrophiles. nsf.gov Under acidic conditions, the loss of an alkoxy group from the N,O-acetal can generate a highly reactive N-acyliminium ion or a related imine species. psu.edu This electrophilic intermediate can then be trapped by a variety of nucleophiles. nsf.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving N,O-acetals. nsf.govresearchgate.net These studies can help to elucidate the step-by-step process of bond breaking and formation, as well as the energies of intermediates and transition states. For example, DFT calculations have been used to support proposed mechanisms for the conversion of N-acyl phthalimides into N,O-acetals. nsf.gov In the context of copper-catalyzed reactions, it has been found that copper catalysts can promote the conversion of N,O-acetals to carbamate (B1207046) methylene (B1212753) imines, which then react with alkylcopper species. chinesechemsoc.org

Table 1: Summary of Reactivity for the N-(Dimethoxymethyl) Moiety

Functional GroupType of ReactivityCommon ReactionsKey Intermediates
Dimethoxymethyl Carbon ElectrophilicNucleophilic attack, Acetal cleavageOxonium ion
Piperidine Nitrogen Nucleophilic, BasicAlkylation, Salt formation-
N,O-Acetal Moiety Precursor to electrophilesImine/Iminium ion formationN-Acyliminium ion

Elucidation of Reaction Intermediates

The N-(dimethoxymethyl) moiety typically functions as a precursor to highly reactive N-acyliminium ions. uct.ac.za These intermediates are generally not isolated but are formed in situ under acidic conditions, either protic or Lewis acidic. uct.ac.za The acetal group is activated by the acid, leading to the elimination of a methoxy group and the formation of a resonance-stabilized oxo-iminium ion. This species is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which significantly enhances the electrophilicity of the imino carbon compared to a standard iminium ion. uct.ac.za

The formation of N-acyliminium ions from precursors like this compound allows for a wide range of nucleophiles to be employed in subsequent bond-forming reactions. uct.ac.za These can include alkenes, alkynes, and various aromatic and heteroaromatic systems. uct.ac.za For instance, the palladium-catalyzed coupling of this compound with nonaflates has been shown to proceed smoothly, indicating the formation of a reactive intermediate that participates in the catalytic cycle. researchgate.net Another example involves the treatment of N-protected 4-piperidone (B1582916) with trimethyl orthoformate under acidic catalysis, which leads to the formation of a 1-(1,1-dimethoxymethyl) motif. This subsequently allows for self-condensation reactions to form more complex heterocyclic structures. researchgate.net

In some cases, the intermediate can be a cyclic imine, formed through dehydrohalogenation of a precursor like N-chloropiperidine. wikipedia.org While not directly involving the N-(dimethoxymethyl) group, this illustrates the broader reactivity patterns of piperidine derivatives leading to electrophilic imine-type species. The choice of acid catalyst and reaction conditions can influence the nature and reactivity of the generated intermediate.

PrecursorIntermediateKey Features
N-(Dimethoxymethyl)amideN-Acyliminium ionHighly electrophilic, resonance-stabilized. uct.ac.za
N-ChloropiperidineCyclic imineFormed via dehydrohalogenation. wikipedia.org

Conformational Analysis and Stereochemical Influences

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformation of the piperidine ring and the facial selectivity of the nucleophilic attack on the intermediate N-acyliminium ion. The piperidine ring itself preferentially adopts a chair conformation to minimize steric strain. wikipedia.org In substituted piperidines, the substituents will favor equatorial positions to reduce 1,3-diaxial interactions. researchgate.net For N-substituted piperidines, such as N-methylpiperidine, the equatorial conformation is significantly preferred. wikipedia.org

In the context of this compound derivatives, crystallographic studies of related compounds have confirmed the prevalence of the chair conformation for the piperidine ring, with substituents typically occupying equatorial positions. researchgate.net However, the conformation can be influenced by the nature and position of other substituents on the ring. For example, in one derivative, the piperidine ring was found to adopt a twisted boat conformation. researchgate.net

The stereoselectivity of reactions is often dictated by the approach of the nucleophile to the planar N-acyliminium ion intermediate. The existing stereocenters on the piperidine ring can direct the incoming nucleophile to one face of the ion, leading to a high degree of diastereoselectivity. This principle is a cornerstone of asymmetric synthesis, where chiral auxiliaries or catalysts are used to control the stereochemical outcome. For instance, the stereoselective synthesis of substituted piperidin-4-ols has been achieved with excellent diastereoselectivity through a sequence involving a gold-catalyzed cyclization followed by a reduction and a spontaneous Ferrier rearrangement. nih.gov Similarly, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines.

The development of stereoselective synthetic routes often relies on controlling these conformational and stereochemical factors. For example, the synthesis of the drug Vepdegestrant (ARV-471) utilizes a palladium-catalyzed coupling of 4-(dimethoxymethyl)piperidine, where the stereochemistry is crucial for the drug's efficacy. researchgate.netresearchgate.net

Compound/ReactionPiperidine ConformationStereochemical Outcome
Substituted PiperidinesPredominantly Chair wikipedia.orgresearchgate.netEquatorial substitution favored researchgate.net
Synthesis of Piperidin-4-ols-High diastereoselectivity nih.gov
Chemo-enzymatic Dearomatization-Precise stereochemistry

Strategic Applications of 1 Dimethoxymethyl Piperidine in Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

As a functionalized heterocycle, 1-(Dimethoxymethyl)piperidine is an important reagent in the synthesis of more elaborate ring systems. Its structure is particularly amenable to creating complex architectures that incorporate the piperidine (B6355638) motif.

A notable application is in the innovative design of synthetic bacteriochlorins, which are analogues of nature's near-infrared absorbing pigments. mdpi.com A novel molecular design incorporates a spiro-piperidine unit into each of the pyrroline (B1223166) rings of the bacteriochlorin (B1244331) macrocycle. rsc.org This design serves multiple purposes: it replaces the traditional geminal dimethyl group to prevent unwanted dehydrogenation, allows for subsequent chemical modification via the piperidine nitrogen, and keeps other positions on the macrocycle free for tuning the molecule's spectral properties. rsc.orgcolab.ws

The synthetic pathway to these complex structures highlights the importance of the acetal (B89532) functional group. The process begins with an N-protected 4-piperidone (B1582916), which undergoes a Michael reaction and reductive cyclization to form a spiro-piperidine-1-methyldihydrodipyrrin intermediate. rsc.orgcolab.ws A critical subsequent step involves the conversion of the 1-methyl group on the dihydrodipyrrin into a 1-(1,1-dimethoxymethyl) motif. rsc.orgcolab.ws This dihydrodipyrrin-acetal is a crucial precursor that, upon acid-catalyzed self-condensation, forms the final bacteriochlorin structure bearing two integral spiro-piperidine units. rsc.orgcolab.ws This synthesis underscores the essential role of the dimethoxymethyl acetal functionality in enabling the construction of these intricate spiro-piperidine architectures.

StepDescriptionPrecursor/Intermediate
1Michael Reaction & Reductive CyclizationN-protected 4-piperidone
2Formation of Acetalspiro-piperidine-1-methyldihydrodipyrrin
3Self-Condensationspiro-piperidine-dihydrodipyrrin-acetal
4Final ProductBacteriochlorin with two spiro-piperidine units

This table outlines the key stages in the synthesis of bacteriochlorins featuring spiro-piperidine motifs, where the dimethoxymethyl acetal is a critical intermediate.

The synthesis of bacteriochlorins is a prime example of integrating the piperidine scaffold into a large, polycyclic system. rsc.orgcolab.ws The self-condensation of the dihydrodipyrrin-acetal precursor directly yields the tetrahydroporphyrin macrocycle, a complex polycyclic framework. mdpi.comcolab.ws The ability of the dimethoxymethyl group to facilitate this type of cyclization reaction makes reagents containing this motif valuable for building complex polycyclic and fused-ring molecules. The stability of the acetal under various conditions, followed by its activation for a key ring-forming step, is a central theme in its synthetic utility.

Construction of Complex Piperidine Architectures (e.g., integral spiro-piperidine motifs in synthetic bacteriochlorins)

Precursor to Biologically Relevant Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry and agrochemical science, appearing in numerous bioactive compounds. mdpi.comrsc.org Consequently, functionalized building blocks like this compound are valuable starting materials for creating new biologically active agents. lookchem.com

This compound serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds. lookchem.com Its structure and reactivity are valuable for creating innovative drug molecules and it acts as a precursor for new drug candidates in medicinal chemistry research. lookchem.com The piperidine moiety is a common feature in drugs targeting the central nervous system and other biological systems. researchgate.netcsic.es The ability to introduce this scaffold while carrying a protected functional group for further elaboration is a key advantage in the synthesis of complex pharmaceutical intermediates.

In the agrochemical industry, this compound is utilized as a building block for preparing active compounds such as pesticides and herbicides. lookchem.com Its incorporation into these products can help enhance their efficacy and selectivity, contributing to the development of more efficient agricultural solutions. lookchem.com

AreaApplication of this compound
Pharmaceuticals Building block for new medications and therapeutic agents. lookchem.com
Agrochemicals Component for the synthesis of pesticides and herbicides. lookchem.com
Medicinal Chemistry Precursor for the synthesis of new drug candidates. lookchem.com

This table summarizes the role of this compound as a precursor in developing biologically relevant molecules.

Contributions to Pharmaceutical Intermediate Synthesis

Role in Diversity-Oriented Synthesis and Combinatorial Library Generation

Modern drug discovery and materials science often rely on the rapid synthesis of large numbers of diverse compounds for high-throughput screening. wikipedia.org Diversity-Oriented Synthesis (DOS) and the generation of combinatorial libraries are powerful strategies for this purpose, and functionalized piperidines are valuable components in these approaches.

The piperidine scaffold is a common framework used in the design of combinatorial libraries. wipo.intnih.gov Methodologies have been developed for the DOS of highly substituted piperidines, demonstrating the scaffold's suitability for creating molecular diversity. nih.gov The synthesis of large libraries of compounds often involves solid-phase synthesis, where a starting material is anchored to a resin and subsequently modified. wikipedia.org5z.com A building block like this compound is well-suited for such strategies. The piperidine nitrogen can be used for attachment to a solid support or as a point for diversification, while the dimethoxymethyl group provides a latent reactive site for further, often complex, chemical transformations. This dual functionality allows for the generation of a wide array of related but structurally distinct molecules from a single, versatile precursor, which is the core principle of combinatorial chemistry and DOS. scribd.com

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for providing a detailed picture of the molecular structure of 1-(Dimethoxymethyl)piperidine, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. auremn.org.br It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous confirmation of the molecule's connectivity and conformational preferences.

In ¹H NMR analysis, the protons on the piperidine (B6355638) ring are expected to show distinct signals. The protons on the carbons adjacent to the nitrogen (C2 and C6) would typically appear in the δ 2.7–3.1 ppm range, while the remaining ring protons (on C3, C4, and C5) would resonate further upfield, generally between δ 1.5–1.7 ppm. The single proton of the dimethoxymethyl group (-CH(OCH₃)₂) would produce a characteristic singlet, while the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would also yield a sharp singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show distinct signals for the three different carbons of the piperidine ring, the methine carbon of the N,O-acetal, and the methoxy carbons. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons within the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data extrapolated from similar piperidine-containing structures.

GroupAtom TypePredicted Chemical Shift (δ ppm)Multiplicity
Piperidine RingC2-H, C6-H2.7 - 3.1Multiplet
Piperidine RingC3-H, C4-H, C5-H1.5 - 1.7Multiplet
Dimethoxymethyl-CH(OCH₃)₂4.5 - 5.0 (estimated)Singlet
Dimethoxymethyl-OCH₃3.2 - 3.4Singlet
Piperidine RingC2, C650 - 60-
Piperidine RingC3, C525 - 30-
Piperidine RingC423 - 27-
Dimethoxymethyl-CH(OCH₃)₂95 - 105-
Dimethoxymethyl-OCH₃52 - 58-

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. HRMS provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula, confirming that the correct atoms are present in the correct proportions. mdpi.com

When analyzed via a soft ionization technique like Electrospray Ionization (ESI), this compound (C₈H₁₇NO₂) is expected to be detected as its protonated molecular ion, [M+H]⁺, with a calculated exact mass of 160.1332. The observation of this ion with high mass accuracy (typically better than 5 ppm) provides strong evidence for the compound's identity. mdpi.com

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. The fragmentation of N,O-acetals and piperidine structures often involves characteristic losses. For this compound, expected fragmentation pathways could include the neutral loss of a methoxy group (CH₃O•) or methanol (B129727) (CH₃OH), or cleavage at the C-N bond leading to the formation of a piperidinyl cation or other related fragments. researchgate.net This fragmentation data serves as a structural fingerprint, aiding in the confirmation of the proposed structure. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)
Protonated Molecule [M+H]⁺C₈H₁₈NO₂⁺160.1332
Sodium Adduct [M+Na]⁺C₈H₁₇NNaO₂⁺182.1151

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, both for analytical and preparative purposes.

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is a premier technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used to monitor the progress of a reaction by taking small aliquots of the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and products. unito.it

In a synthetic procedure, GC can rapidly determine the conversion of starting materials and the formation of the desired product. For instance, in syntheses involving piperidine derivatives, GC analysis is often used to confirm the purity of the final product, with reports showing purity assessments of over 99%. The retention time of the compound under specific GC conditions (e.g., column type, temperature program) is a characteristic identifier, while the peak area provides quantitative information. When coupled with MS, each separated component can be identified based on its mass spectrum, providing a high degree of confidence in the analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique that is particularly useful for compounds that are non-volatile or thermally sensitive. iu.edu In the context of synthesizing molecules using this compound or its isomers, HPLC is a critical tool for both reaction monitoring and purification. researchgate.net

For example, in multi-step syntheses where this compound is used as an intermediate, HPLC can be used to purify the subsequent products. researchgate.net A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). iu.edu Compounds in the mixture separate based on their relative hydrophobicity. The use of a suitable detector, such as an Ultraviolet (UV) detector or a mass spectrometer (LC-MS), allows for the detection and identification of the separated components. google.com Preparative HPLC can be employed to isolate the pure compound on a larger scale, which is essential for obtaining high-purity material for further research.

Emerging Research Avenues and Future Perspectives

Development of Enantioselective Synthesis Pathways for N-(Dimethoxymethyl)piperidine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science, as different enantiomers can exhibit vastly different biological activities and material properties. wikipedia.org The development of enantioselective synthesis pathways for derivatives of 1-(dimethoxymethyl)piperidine is a significant research frontier. While direct enantioselective synthesis of this compound itself has not been extensively reported, several strategies for the asymmetric synthesis of related chiral N,O-acetals and piperidines can be envisaged.

One promising approach involves the catalytic asymmetric synthesis of chiral N,O-acetals. rsc.org For instance, organocatalyzed asymmetric aza-Diels-Alder reactions have been successfully employed for the synthesis of ring-fused piperidine (B6355638) derivatives containing N,O-acetal moieties with excellent stereoselectivity. rsc.org This method, which utilizes lactols as nucleophiles, could potentially be adapted for the enantioselective synthesis of chiral piperidine N,O-acetals. Another strategy could involve the asymmetric hydrogenation of suitable prochiral precursors. acs.org The development of chiral catalysts, such as those based on transition metals or chiral phosphoric acids, is crucial for achieving high enantioselectivity in these transformations. chemrxiv.orgnih.gov

Future research in this area will likely focus on the design of novel chiral catalysts specifically tailored for the asymmetric synthesis of N-alkoxyalkylpiperidines. The ability to produce enantiomerically pure derivatives of this compound will unlock their full potential in applications where chirality is a critical factor.

Exploration of Novel Catalytic Transformations Involving the N-Acetal Moiety

The N-acetal moiety in this compound is not merely a protective group but a reactive handle for a variety of chemical transformations. A key area of emerging research is the catalytic activation of this moiety to form N-acyliminium ions, which are powerful electrophiles for carbon-carbon bond formation. ucla.edunih.govru.nl

Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been shown to effectively catalyze the ring-opening of cyclic N,O-acetals and their subsequent reaction with nucleophiles. nih.gov This strategy has been applied to the diastereoselective synthesis of piperidine alkaloids. nih.gov Transition metal catalysis, particularly with nickel, has also been employed for the cross-coupling of N-acyliminium ion precursors with boronic acids, enabling the synthesis of arylated dihydroquinolines. ucla.edu

The development of novel catalytic systems that can activate the N-acetal group under mild and selective conditions is a major goal. This would allow for the construction of complex molecular architectures from simple piperidine precursors. For example, the catalytic generation of N-acyliminium ions from N,O-acetals can be utilized in aza-Diels-Alder reactions to form fused ring systems.

Table 1: Examples of Catalytic Transformations Involving N-Acyliminium Ions from N,O-Acetals

Catalyst SystemNucleophile/Reaction TypeProduct TypeReference
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Silyl enol ethers, allylic silanes1,4- and 1,5-amino alcohols nih.gov
Ni(cod)₂ / LigandAryl boronic acidsArylated dihydroquinolines ucla.edu
Ca(NTf₂)₂ / ⁿBu₄NPF₆Dienophiles (Aza-Diels-Alder)Fused tricyclic lactams
Sn(OTf)₂Allyltrimethylsilane6-allylated 5-hydroxypipecolic acid derivatives ru.nl

Future research will likely focus on expanding the scope of these catalytic transformations to include a wider range of nucleophiles and developing enantioselective variants of these reactions.

Expansion into Materials Science and Chemical Biology Applications

The unique structural features of this compound and its derivatives are paving the way for their application in materials science and chemical biology.

In materials science , the N-acetal moiety is being explored for its role in creating dynamic covalent networks (DCNs). chemrxiv.orgumons.ac.beresearchgate.net These materials have self-healing properties and are recyclable, which is of great interest for the development of sustainable polymers. mdpi.comdigitellinc.com The reversible nature of the N,S-acetal bond, for example, has been harnessed to create recyclable thermosets. chemrxiv.orgumons.ac.be While direct incorporation of this compound into polymers is not yet widely reported, its potential as a building block for such advanced materials is significant. ambeed.comambeed.com

In chemical biology , N,O-acetals are gaining attention as cleavable linkers in drug delivery systems and bioconjugation. researchgate.netresearchgate.netescholarship.org The pH-sensitive nature of the acetal (B89532) bond allows for the controlled release of drugs or other bioactive molecules in the acidic environment of tumors or specific cellular compartments like lysosomes. researchgate.netescholarship.orgacs.org A derivative of this compound has been noted in the synthesis of a molecule for bioconjugation applications. rsc.orgprecisepeg.commdpi.com The ability to tune the hydrolysis rate of the acetal by modifying its structure makes these linkers highly versatile. acs.org

Table 2: Potential Applications in Materials Science and Chemical Biology

FieldApplicationKey Feature of N,O-Acetal
Materials ScienceDynamic Covalent Networks (DCNs), Recyclable PolymersReversible bond formation
Chemical BiologypH-Sensitive Cleavable Linkers, Drug DeliveryAcid-catalyzed hydrolysis
Chemical BiologyBioconjugationReactive handle for attaching biomolecules

The future in these fields will likely see the design and synthesis of more sophisticated derivatives of this compound tailored for specific applications, such as targeted drug delivery systems and advanced polymeric materials with tunable properties.

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. For this compound, there is a significant opportunity to develop more sustainable and environmentally friendly methods for its synthesis and use.

A key focus is the development of recyclable catalysts for acetalization reactions. sciensage.info Heterogeneous catalysts, such as cellulose (B213188) sulfuric acid and silica-supported acids, offer advantages in terms of easy separation and reuse, reducing waste and cost. sciensage.infoorganic-chemistry.org For instance, cellulose sulfuric acid, a biodegradable polymeric acid, has been shown to be an efficient and reusable catalyst for transthioacetalization. sciensage.info Similarly, magnetically recyclable catalysts, such as those based on iron oxide nanoparticles, are being developed for acetalization reactions. beilstein-journals.org

Another important aspect of green chemistry is the use of solvent-free reaction conditions . organic-chemistry.orgresearchgate.net Several solvent-free methods for acetalization have been reported, which not only reduce the environmental impact of organic solvents but can also lead to higher efficiency and easier product isolation. organic-chemistry.orgresearchgate.net

The utilization of renewable resources is also a critical goal. While not yet applied to this compound synthesis, research into catalysts derived from biomass or the use of bio-based starting materials represents a promising future direction. The development of one-pot syntheses and catalytic systems that operate under mild conditions with high atom economy are also central to making the chemistry of this compound more sustainable. rsc.orgsciopen.comnih.gov

Future efforts will undoubtedly concentrate on integrating these green chemistry principles into the entire lifecycle of this compound and its derivatives, from their synthesis to their final application and potential recycling.

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